molecular formula C12H11F2NO B12643335 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol

Katalognummer: B12643335
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: RXUMHROKUIBNHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is a fluorinated organic compound with the molecular formula C12H11F2NO and a molecular weight of 223.22 g/mol . This compound is characterized by the presence of a difluorophenyl group and a pyrrolyl group, making it a valuable asset in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group and pyrrolyl moiety contribute to its reactivity and selectivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)ketone
  • 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)amine
  • 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)ether

Uniqueness

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of a difluorophenyl group and a pyrrolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C12H11F2NO

Molekulargewicht

223.22 g/mol

IUPAC-Name

(3,5-difluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11F2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3

InChI-Schlüssel

RXUMHROKUIBNHP-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC=C1C(C2=CC(=CC(=C2)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.